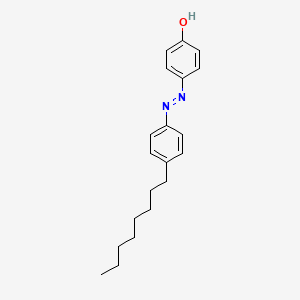

4-Hydroxy-4'-octylazobenzene

Description

4-Hydroxy-4'-octylazobenzene is an azobenzene derivative characterized by a hydroxyl (-OH) group at the para position of one benzene ring and an octyl (-C₈H₁₇) chain at the para position of the opposing benzene ring. The azo (-N=N-) linkage enables reversible photoisomerization between the trans and cis configurations, making it valuable in photoresponsive materials and liquid crystal systems. Its synthesis typically involves diazotization of aniline derivatives followed by coupling with phenol derivatives under basic conditions . The octyl chain enhances solubility in non-polar media, while the hydroxyl group facilitates hydrogen bonding and surface interactions, broadening its utility in supramolecular chemistry and coatings .

Properties

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[(4-octylphenyl)diazenyl]phenol |

InChI |

InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-22-19-13-15-20(23)16-14-19/h9-16,23H,2-8H2,1H3 |

InChI Key |

KWYKRCFXFADWBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Table 1: Structural and Functional Comparison

Key Findings :

Electron Affinity and Isomerization: Electron-donating groups (e.g., -N(CH₃)₂ in DMA-OH) reduce the energy barrier for isomerization, enabling faster switching . Electron-withdrawing groups (e.g., -NO₂ in nitroazobenzene) stabilize the trans isomer, slowing isomerization . The octyl chain in this compound minimally impacts electron affinity but improves solubility in organic solvents .

Thermal Stability: Alkyl chains (e.g., octyl) enhance thermal stability compared to dimethylamino or nitro groups . Bis-azo compounds (e.g., BPA) exhibit superior stability due to extended conjugation and ether linkages .

Biological and Environmental Interactions :

- Hydroxyl groups enable hydrogen bonding, improving adhesion in coatings but increasing susceptibility to oxidative degradation .

- Azobenzenes with heterocyclic substituents (e.g., Pyr-OH) show promise in photopharmacology due to rapid isomerization and biocompatibility .

Critical Analysis of Divergent Evidence

- Isomerization Rates : reports heterocyclic azobenzenes (e.g., Pyr-OH) as the fastest isomerizing compounds, while nitroazobenzenes are the slowest. This aligns with the electron-donating/withdrawing effects of substituents .

- Safety Profiles: 4-Dimethylaminoazobenzene (structurally similar to DMA-OH) is classified as highly toxic, requiring stringent handling protocols . In contrast, alkyl-substituted derivatives like this compound lack significant toxicity data but are presumed safer due to reduced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.